(4-Phenylthiophen-2-yl)methanamine is an organic compound with the molecular formula and a molecular weight of 189.28 g/mol. The structure features a thiophene ring linked to a phenyl group via a methanamine functional group. This compound is classified under the category of thiophene derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical databases such as PubChem, where its detailed chemical properties and structural information are cataloged. It is classified as an amine due to the presence of the methanamine functional group, and it falls under the broader category of heterocyclic compounds due to the thiophene ring.
The synthesis of (4-Phenylthiophen-2-yl)methanamine can be approached through several methods, including:
The molecular structure of (4-Phenylthiophen-2-yl)methanamine can be represented by its canonical SMILES notation: C1=CC=C(C=C1)C2=CSC(=C2)CN
. The InChI key for this compound is FWFCFXIJQPKFAM-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
(4-Phenylthiophen-2-yl)methanamine can undergo various chemical reactions typical of amines and thiophenes:
The mechanism of action for (4-Phenylthiophen-2-yl)methanamine primarily involves its reactivity as an amine:
(4-Phenylthiophen-2-yl)methanamine has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4